

Application Notes and Protocols for NMR Spectroscopy of (4-phenylphenoxy)phosphonic acid

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Compound of Interest

Compound Name: (4-phenylphenoxy)phosphonic acid

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Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **(4-phenylphenoxy)phosphonic acid**. The protocols outlined herein cover sample preparation, acquisition of ^1H , ^{13}C , and ^{31}P NMR spectra, and data processing. Expected chemical shifts and coupling constants are summarized to aid in spectral interpretation. These application notes are intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or synthesizing similar organophosphorus compounds.

Introduction

(4-phenylphenoxy)phosphonic acid is an organophosphorus compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a biphenyl ether moiety linked to a phosphonic acid group, necessitates comprehensive characterization to confirm its identity and purity. NMR spectroscopy is an essential analytical technique for the structural elucidation of such molecules. This document provides a standardized procedure for the acquisition and analysis of ^1H , ^{13}C , and ^{31}P NMR spectra of **(4-phenylphenoxy)phosphonic acid**.

Experimental Protocols

Materials and Equipment

- **(4-phenylphenoxy)phosphonic acid** (synthesis required, as it is not readily commercially available)
- Deuterated solvents: Deuterium oxide (D_2O) or Dimethyl sulfoxide- d_6 (DMSO- d_6)[1]
- NMR tubes (5 mm diameter)[2]
- Internal standard (optional, for quantitative NMR): Phenylphosphonic acid[3] or a capillary with 85% H_3PO_4 in D_2O for ^{31}P NMR[4]
- NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for 1H , ^{13}C , and ^{31}P nuclei.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

- Dissolving the Sample: Weigh approximately 5-25 mg of **(4-phenylphenoxy)phosphonic acid** for 1H NMR and 50-100 mg for ^{13}C NMR and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in a clean, dry vial.[2][5] Phosphonic acids may exhibit low solubility in D_2O ; in such cases, the addition of a small amount of K_2CO_3 or NaOH can aid dissolution by deprotonating the acidic protons.[6][7]
- Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]
- Internal Standard (for ^{31}P NMR): For accurate chemical shift referencing in ^{31}P NMR, an external standard is recommended. A sealed capillary containing 85% phosphoric acid (H_3PO_4) in D_2O can be inserted into the NMR tube.[4]
- Degassing (Optional): For samples sensitive to oxidation or for high-resolution experiments, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution for a few minutes can be beneficial.[5]

NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 12-16 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: Approximately 200-250 ppm.
 - Number of Scans: 1024-4096 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- $^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single-pulse experiment.[\[8\]](#)
 - Spectral Width: Wide range, e.g., -50 to 50 ppm, to ensure the signal is captured.
 - Number of Scans: 64-256.
 - Relaxation Delay: 2-5 seconds.
 - Referencing: Reference the spectrum to the external 85% H_3PO_4 standard at 0 ppm.[\[4\]](#)

Data Presentation: Predicted NMR Data

The following table summarizes the predicted ^1H , ^{13}C , and ^{31}P NMR chemical shifts (δ) and key coupling constants (J) for **(4-phenylphenoxy)phosphonic acid**. These values are estimated based on known data for phenylphosphonic acid and related biphenyl structures.

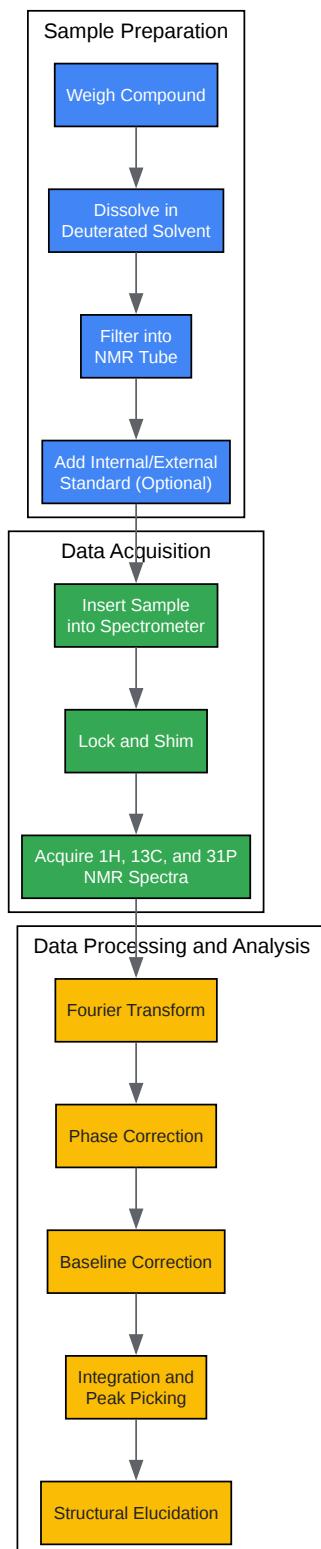
^1H NMR (Predicted in DMSO-d ₆)	^{13}C NMR (Predicted in DMSO-d ₆)	^{31}P NMR (Predicted in DMSO-d ₆)
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)
~10-12 (broad s, 2H)	P-OH	~155
~7.6-7.8 (m, 2H)	H2', H6'	~140
~7.3-7.5 (m, 3H)	H3', H4', H5'	~132
~7.1-7.3 (m, 4H)	H2, H3, H5, H6	~130
~129		
~127		
~120		
~118		

Note: Chemical shifts are referenced to TMS (0 ppm) for ^1H and ^{13}C , and 85% H_3PO_4 (0 ppm) for ^{31}P . 'd' denotes a doublet. The phosphonic acid protons are exchangeable and may not be observed or may appear as a very broad signal, especially in D_2O .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **(4-phenylphenoxy)phosphonic acid**.

Workflow for NMR Analysis of (4-phenylphenoxy)phosphonic acid

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Caption: Experimental workflow for NMR analysis.

Discussion

The interpretation of the NMR spectra should be straightforward based on the predicted data. The ^1H NMR spectrum will show signals in the aromatic region, which may exhibit complex splitting patterns due to proton-proton and proton-phosphorus couplings. The phosphonic acid protons will likely appear as a broad singlet at a downfield chemical shift, and this signal will disappear upon the addition of D_2O .

In the ^{13}C NMR spectrum, the carbon directly attached to the phosphorus atom (C1) is expected to show a large one-bond coupling constant (JCP). The other aromatic carbon signals will be in the typical range of 110-160 ppm.

The ^{31}P NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of the phosphonic acid group. Proton decoupling will simplify this to a singlet.

Conclusion

This application note provides a comprehensive protocol for the NMR spectroscopic analysis of **(4-phenylphenoxy)phosphonic acid**. By following these procedures, researchers can obtain high-quality ^1H , ^{13}C , and ^{31}P NMR spectra for structural verification and purity assessment. The provided predicted spectral data serves as a useful reference for spectral interpretation.

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